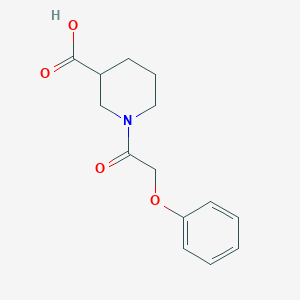

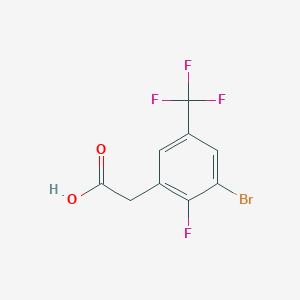

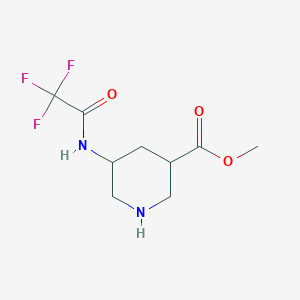

2-(氯磺酰基)-5-氰基苯甲酸甲酯

货号 B2372306

CAS 编号:

1909316-62-6

分子量: 259.66

InChI 键: HVXSDFKNJRABFA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(chlorosulfonyl)-5-cyanobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .

Synthesis Analysis

The synthesis of similar compounds involves reacting 2-nitro-3-methyl benzoate (II), benzyl isothiourea hydrochloride (III) and alkali in a solvent A to obtain a benzyl thioether Intermediate (IV), extracting with a solvent B after the reaction is finished, and directly using for oxidation reaction to obtain 2-chlorosulfonyl-3-methyl benzoate (I) . This method has the advantages of simple process, easily obtained raw materials, lower cost, higher yield and suitability for industrial production .Molecular Structure Analysis

The structure of similar compounds is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of these compounds in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .Chemical Reactions Analysis

The molecule has two electrophilic sites, the carbon and the S(VI) center . These compounds have been employed for the preparation of β-lactams , some of which are medicinally important. Thus, alkenes undergo a [2+2]-cycloaddition to give the sulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point range of 62 - 63 °C / 143.6 - 145.4 °F .科学研究应用

高效合成方法

- 连续流动重氮化: 开发了一种有效的 2-(氯磺酰基)苯甲酸甲酯合成方法,利用 2-氨基苯甲酸甲酯的连续流动重氮化。该方法显着减少了副反应,例如在高浓度的盐酸中水解,展示了在流动反应器中抑制平行副反应的潜力 (Yu 等人,2016)。

化学反应和衍生物

- 氯磺酰基衍生物的形成: 用氯磺酸处理苯并噁唑啉-2-酮及其 3-甲基衍生物,合成 6-氯磺酰基衍生物,生成包括 2-氧代苯并噁唑啉-6-磺酸和酰胺在内的各种化合物,展示了涉及氯磺酰化的多功能化学反应 (Karimova 等人,2011)。

有机化学中的光反应

- 烷氧甲基和苯甲酸酯衍生物的光反应: 对 2-(烷氧甲基)-5-甲基-α-氯乙酰苯甲酮和类似化合物的研究揭示了它们在有机合成中的潜力,特别是在导致各种产物的反应中,如茚满酮衍生物和内酯。这强调了此类光反应在合成有机化学中的选择性和实用性 (Plíštil 等人,2006)。

药物降解和分析

- 药物降解研究: 一项研究专注于高效液相色谱法测定甲苯咪唑和其降解产物,确定 2-氨基-5-苯甲酰苯并咪唑为主要降解产物。这项研究对于药物的稳定性分析至关重要 (Al-Kurdi 等人,1999)。

生物和药理应用

- 衍生物的药理活性: 对 7-氯-5-(呋喃-3-基)-3-甲基-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物的研究揭示了其作为 AMPA 受体的正变构调节剂的潜力。这项研究突出了此类化合物的药理学意义,尤其是在它们的稳定性和血脑屏障渗透性的背景下 (Citti 等人,2016)。

作用机制

安全和危害

属性

IUPAC Name |

methyl 2-chlorosulfonyl-5-cyanobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXSDFKNJRABFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |

CAS RN |

1909316-62-6 |

Source

|

| Record name | methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)